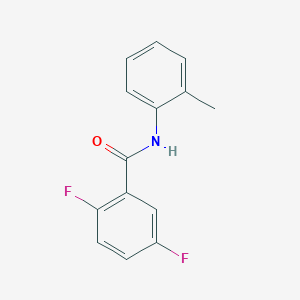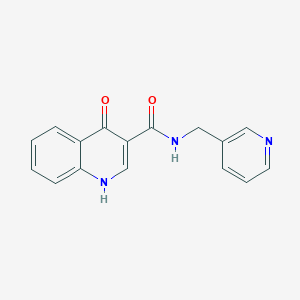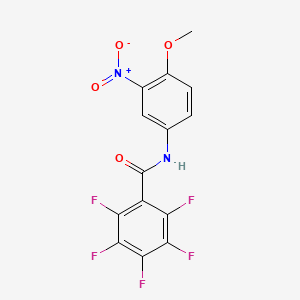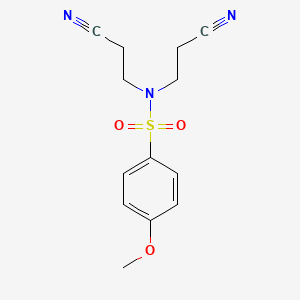![molecular formula C22H21N3O B4810867 3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1'-cyclopentan]-4(6H)-one](/img/structure/B4810867.png)
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1'-cyclopentan]-4(6H)-one
Vue d'ensemble
Description
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one typically involves multiple steps. One common method involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with hydrazine hydrate to form a benzo[g]indazole derivative. This intermediate is then reacted with oxazine derivatives in the presence of hydrazine hydrate to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques such as condensation reactions, cyclization, and acylation, which can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Acylation: Reaction with acetyl chloride and benzoyl chloride to form acetamide and benzamide derivatives.
Cyclization: Intramolecular cyclization reactions to form spiro-fused rings.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial steps to form the benzo[g]indazole derivative.
Acetyl Chloride and Benzoyl Chloride: Used for acylation reactions to form amide derivatives.
Major Products
Acetamide and Benzamide Derivatives: Formed through acylation reactions.
Spiro-fused Rings: Formed through cyclization reactions.
Applications De Recherche Scientifique
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The spiro linkage and the presence of amino and phenyl groups may allow it to bind to specific enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Similar structure with a benzyl group instead of a phenyl group.
3-Amino-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-dione: Contains a spiro-fused cycloheptane ring.
Uniqueness
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one is unique due to its specific spiro linkage and the presence of both amino and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-25-20(15-8-2-1-3-9-15)24-19-17-11-5-4-10-16(17)14-22(12-6-7-13-22)18(19)21(25)26/h1-5,8-11H,6-7,12-14,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSOMUKIRNCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)C5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-chlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4810793.png)

![N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B4810798.png)

![N-{[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4810814.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B4810815.png)
![4-[(benzylsulfonyl)amino]-N-butylbenzenesulfonamide](/img/structure/B4810819.png)
![1-ethyl-4-[(3-methylphenyl)methanesulfonyl]piperazine](/img/structure/B4810828.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B4810836.png)
![2-bromo-N-[(3-chlorophenyl)carbamothioyl]benzamide](/img/structure/B4810851.png)

![N-(5-Chloro-2-hydroxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide](/img/structure/B4810863.png)


